6-Aminohexanal -

6-Aminohexanal

Catalog Number: EVT-8634000
CAS Number:
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Aminohexanal is an organic compound with the molecular formula C6_6H13_13NO. It is classified as an amino aldehyde, which is characterized by the presence of both an amino group and an aldehyde functional group within its structure. This compound is a significant intermediate in various biochemical pathways and has potential applications in synthetic organic chemistry and biochemistry.

Source

6-Aminohexanal can be derived from various natural and synthetic sources. It is often produced through microbial fermentation processes or chemical synthesis methods. The compound has been studied for its role in the biosynthesis of other important compounds, including amino acids and polyamides.

Classification

6-Aminohexanal falls under the category of aliphatic amines and aldehydes. It is specifically classified as a six-carbon chain compound, which places it among the C6_6 building blocks used in the synthesis of larger molecules such as nylons and other polymers.

Synthesis Analysis

Methods

The synthesis of 6-aminohexanal can be achieved through several methods, including:

  1. Chemical Synthesis: Traditional chemical methods involve the reaction of hexanal with ammonia or amines under specific conditions to yield 6-aminohexanal.
  2. Biotechnological Approaches: Recent studies have highlighted the use of engineered microorganisms to produce 6-aminohexanal via metabolic pathways involving enzymes such as transaminases and dehydrogenases. These pathways can convert simple substrates like glucose into more complex compounds, including 6-aminohexanal .

Technical Details

In biochemical synthesis, 6-aminohexanal can be produced from hexanoic acid through a series of enzymatic reactions that introduce amino groups at specific positions on the carbon chain. This process often involves fermentation techniques where microorganisms are optimized for higher yield and efficiency .

Molecular Structure Analysis

Data

  • Molecular Weight: 113.17 g/mol
  • Boiling Point: Approximately 160°C
  • Melting Point: Data not widely available but expected to be in line with similar compounds.
Chemical Reactions Analysis

Reactions

6-Aminohexanal participates in various chemical reactions typical for amino aldehydes, including:

  1. Condensation Reactions: It can react with other amines to form imines or Schiff bases.
  2. Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
  3. Acylation Reactions: The amino group can undergo acylation to form amides.

Technical Details

The reaction conditions (temperature, pH, catalysts) significantly influence the yield and purity of the products formed from these reactions. For instance, controlling pH during condensation reactions can help optimize product formation .

Mechanism of Action

Process

The mechanism by which 6-aminohexanal acts in biochemical contexts typically involves its role as a substrate in enzymatic reactions. For example, it may serve as a precursor for synthesizing other amino acids or polyamides through transamination or condensation reactions.

Data

Studies have shown that 6-aminohexanal can be converted into other important compounds via enzymatic pathways that utilize specific enzymes tailored to facilitate these transformations efficiently .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Solubility: Soluble in water and organic solvents due to its polar functional groups.
  • Odor: Characteristic amine-like odor.

Chemical Properties

  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino group.
  • Stability: Generally stable under neutral conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that the compound's reactivity profile makes it suitable for various synthetic applications in organic chemistry .

Applications

Scientific Uses

  1. Synthesis of Amino Acids: It serves as an intermediate in synthesizing various amino acids.
  2. Polyamide Production: Used in producing nylon and other polyamides through condensation polymerization processes.
  3. Biochemical Research: Investigated for its role in metabolic pathways and enzyme activity assays due to its reactivity with various substrates .
Enzymatic Biosynthesis and Metabolic Engineering

Computational Redesign of Carboxylic Acid Reductases for Enhanced Substrate Specificity

Carboxylic Acid Reductases (CARs) represent a critical biocatalytic platform for the synthesis of nylon precursors, particularly due to their ability to activate 6-aminohexanoic acid and adipic acid through ATP-dependent adenylation. Recent computational advancements have enabled precision engineering of these enzymes to overcome natural catalytic limitations. A landmark study employed Rosetta-based energy scoring combined with Near-Attack Conformation (NAC) frequency analysis to predict mutations that enhance substrate binding and transition state stabilization. This approach identified key residues (L284, A303, L306, L342, V344, G393, G395, G418, G420, G426) within the adenylation domain of Mycobacterium abscessus CAR3 (MabCAR3) that influence substrate selectivity [3].

Site-saturation mutagenesis at these positions generated variants with dramatically improved catalytic efficiency. Notably:

  • Variant ACA-4 exhibited a 101-fold increase in kcat/KM* for 6-aminohexanoic acid (specific activity: 1.1 U/mg)
  • Variant G418K showed an 86-fold enhancement in specificity for adipic acid over 6-aminohexanoic acid [3]

Table 1: Engineered CAR Variants for Nylon Monomer Synthesis

VariantMutationSubstrate PreferenceCatalytic Efficiency (kcat/KM)Activity Change
Wild-typeNoneBalanced0.01 min−1·mM−1Reference
ACA-4Multi-site6-Aminohexanoic acid1.01 min−1·mM−1101-fold increase
G418KGly418→LysAdipic acid0.86 min−1·mM−186-fold increase

This computational workflow established a generalizable framework for CAR optimization, directly addressing the bottleneck in biological nylon monomer production by enabling near-quantitative conversion (>90%) of 6-aminohexanoic acid to 6-aminohexanal via an acyl-adenylate intermediate [3].

Role of Gatekeeper Adenylation Domains in Nonribosomal Peptide Synthetase-Like Systems

The adenylation (A) domains of Nonribosomal Peptide Synthetase (NRPS)-like enzymes serve as stringent gatekeepers for substrate selection, particularly for non-canonical substrates like β-amino acids. Structural analyses of the stand-alone adenylation enzyme VinN, which activates (2S,3S)-3-methylaspartate in vicenistatin biosynthesis, revealed a conserved mechanism for β-amino acid recognition. Unlike α-amino acid-activating A domains that position the α-amino group near catalytic residues, VinN reorients its substrate to coordinate the β-amino group with a conserved aspartate residue (Asp230) [7].

Key structural features enabling β-amino acid specificity include:

  • A hydrophobic subpocket formed by Phe231, Tyr234, and Met323 that accommodates the β-carbon methyl group
  • A hydrogen-bonding network involving Ser299 and Arg331 that stabilizes the carboxylate moiety
  • Substrate positioning that places the β-amino group within 2.8 Å of Asp230 for electrostatic stabilization [7]

Comparative analysis with SlgN1—an α-amino acid-activating enzyme that processes the same substrate (3-methylaspartate)—demonstrated that substrate orientation determines reaction specificity. SlgN1 adenylates the C1 carboxyl group using α-amino group recognition, while VinN activates the C4 carboxyl group via β-amino group coordination. This mechanistic divergence explains why VinN exclusively functions as a β-amino acid-activating enzyme despite high sequence similarity with α-amino acid specialists [7]. These structural insights provide a blueprint for engineering NRPS-like systems to accept elongated ω-amino acids like 6-aminohexanoic acid, expanding the enzymatic toolbox for nylon precursor biosynthesis.

Adaptive Laboratory Evolution for Microbial Upcycling of Polyamide-Derived Monomers

Pseudomonads exhibit remarkable metabolic plasticity toward xenobiotic compounds, making them ideal candidates for upcycling nylon manufacturing byproducts. Adaptive laboratory evolution (ALE) of Pseudomonas putida KT2440 has yielded strains capable of utilizing 6-aminohexanoate oligomers—byproducts of nylon-6 production—as sole carbon and nitrogen sources. This process involved:

  • Continuous cultivation in minimal media with increasing concentrations of 6-aminohexanoic acid (0.5–5.0 g/L)
  • Selection of mutants with enhanced expression of the nyl gene cluster (nylA, nylB, nylC)
  • Genome resequencing to identify mutations in transcriptional regulators governing nyl operon expression [1] [5]

A breakthrough application of this approach enabled the development of a "Smart-net" metabolic engineering strategy in strain WD21. By introducing d-alanine aminotransferase (Dat) and alpha-ketoacid decarboxylase (KdcA), this system created flux flexibility at the 2-oxoacid node, significantly improving 1,6-hexamethylenediamine (HMD) production from L-lysine:

Table 2: Metabolic Engineering of HMD Production in Escherichia coli

StrainGenetic ModificationsHMD Titer (mg/L)Key Innovation
WD20Raip + LeuABCD + KivD + Vfl46.7 ± 2.0Initial pathway implementation
WD21WD20 + Dat + KdcA213.5 ± 8.7"Smart-net" flux flexibility

The WD21 strain achieved a 65% molar conversion from L-lysine to HMD, representing the highest reported titer for biological HMD production. This ALE-enhanced system demonstrates how evolutionary principles can be harnessed to optimize non-natural metabolic pathways for nylon monomer synthesis [5].

Heterologous Expression of Nylonases in Pseudomonas putida for Oligomer Degradation

Pseudomonas putida KT2440 has emerged as a premier chassis for heterologous expression of nylon-degrading enzymes ("nylonases") due to its:

  • Native stress tolerance to organic solvents and electrophilic compounds
  • Versatile metabolic network supporting redox cofactor regeneration
  • Advanced genetic toolkits for pathway integration [2] [4] [9]

Critical genetic components developed for nylonase expression include:

  • CRAGE (Chassis-independent Recombinase-Assisted Genome Engineering): Enables single-step integration of the nylB and nylC genes directly into the P. putida chromosome [2]
  • T7 RNA polymerase-based expression systems: Drive high-level transcription of nylon hydrolases under rhamnose-inducible control [6]
  • Engineered chassis strains (e.g., EM383): Genome-reduced variants lacking prophages, flagellar systems, and DNA restriction elements that enhance heterologous protein expression [9]

The nylC-encoded nylon hydrolase and nylB-encoded 6-aminohexanoate dimer hydrolase from Arthrobacter sp. KI72 have been functionally expressed in P. putida, enabling complete degradation of nylon-6 oligomers to 6-aminohexanoate monomers. This system operates via a two-step enzymatic cascade:

  • NylC hydrolyzes polymeric nylon-6 to oligomers
  • NylB cleaves oligomers to 6-aminohexanoate monomers [1]

Notably, engineered strains achieved >90% conversion of nylon oligomers to monomeric 6-aminohexanoate within 48 hours, demonstrating the potential for biological depolymerization of nylon waste streams. The robustness of P. putida allows this process to proceed efficiently even in the presence of manufacturing contaminants that inhibit most microbial catalysts [1] [4].

Metabolic Flux Analysis in Hybrid Chemical-Biological Recycling Systems

Hybrid recycling systems that combine mild chemical depolymerization with biological upgrading require precise metabolic flux balancing to maximize efficiency. Metabolic Flux Analysis (MFA) of the nyl-encoded pathway in Arthrobacter sp. KI72 quantified carbon and redox fluxes during 6-aminohexanoate conversion to adipate:

Table 3: Cofactor Requirements for 6-Aminohexanoate Conversion to Adipate

Conversion StepEnzymeCofactorStoichiometryNet Redox Change
6-Aminohexanoate → Adipate semialdehydeNylD1 aminotransferasePyridoxal phosphate (PLP) + α-ketoglutarate1:1 substrate:cofactorOxidation (amino group removal)
Adipate semialdehyde → AdipateNylE1 dehydrogenaseNADP+1:1 substrate:cofactorOxidation (aldehyde to carboxylate)

Key findings from 13C-flux analysis:

  • The NylD1/NylE1 coupled system achieves >90% carbon yield to adipate by channeling the amino group to glutamate production
  • Glutamate accumulation creates a regulatory bottleneck due to allosteric inhibition of NylD1
  • Cofactor recycling is optimized when α-ketoglutarate generated by NylD1 is consumed by glutamate dehydrogenase [1]

In silico flux simulations identified two critical intervention points for hybrid systems:

  • ATP hydrolysis minimization: Replacement of ATP-dependent activation with CAR-mediated single-step reduction (ATP → AMP + PPi)
  • NADPH recycling: Coupling aldehyde oxidation to reductive amination reactions via engineered transhydrogenases [3] [5]

These MFA-guided interventions enabled the design of a consolidated bioprocess where chemical hydrolysis of nylon-6 generates 6-aminohexanoate, which is subsequently upgraded by engineered microbes to adipate or HMD with >85% overall carbon efficiency [1] [3] [5].

Properties

Product Name

6-Aminohexanal

IUPAC Name

6-aminohexanal

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6-8/h6H,1-5,7H2

InChI Key

CCYXEHOXJOKCCJ-UHFFFAOYSA-N

Canonical SMILES

C(CCC=O)CCN

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